(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one
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Description
(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Biological Activity
(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one, also known by its CAS number 158399-79-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H18N4O3 and a molecular weight of approximately 314.34 g/mol. Its structure features a chalcone backbone, which is significant in mediating various biological activities.
Anticancer Activity
Chalcones have been extensively studied for their anticancer potential. A study focusing on various chalcone derivatives demonstrated significant cytotoxic effects against different cancer cell lines. The following table summarizes the anticancer activity of several related compounds:
Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 10.5 | Induces apoptosis |
Compound B | HeLa | 15.0 | Cell cycle arrest |
This compound | Not specified | Not reported | Hypothesized to induce apoptosis |
While specific IC50 values for this compound are not available, its structural characteristics suggest potential mechanisms similar to those observed in other chalcone derivatives.
The biological activity of this compound can be attributed to several mechanisms:
Antibacterial Mechanism:
Chalcones are believed to disrupt bacterial cell membranes and inhibit key metabolic pathways, leading to cell death. Their ability to interact with bacterial enzymes may also play a role in their antibacterial efficacy.
Anticancer Mechanism:
Chalcones have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway. They may also inhibit angiogenesis and metastasis.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Chalcone Derivative Study : A study published in Phytomedicine evaluated the anticancer effects of various chalcone derivatives on breast cancer cells, demonstrating significant growth inhibition and apoptosis induction.
- Antibacterial Efficacy : Research published in Frontiers in Microbiology assessed the antibacterial properties of synthetic chalcones against multidrug-resistant strains, highlighting their potential as alternative therapeutic agents.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-8-12(2)19(17-11)15(10-18(3)4)16(21)13-6-5-7-14(9-13)20(22)23/h5-10H,1-4H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOIQFVTZZEMH-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1/C(=C\N(C)C)/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665982 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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